

Technical Support Center: Improving the Oral Bioavailability of L-368,899

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Compound of Interest		
Compound Name:	L-366811	
Cat. No.:	B1673722	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of the oral bioavailability of L-368,899, a potent and selective oxytocin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and why is its oral bioavailability a key focus?

A1: L-368,899 is a non-peptide, small molecule antagonist of the oxytocin receptor.[1][2] It is a valuable research tool for investigating the central and peripheral roles of oxytocin.[3][4] While it is orally active and shows bioavailability in several animal species, its utility in primates has been noted as suboptimal, making the improvement of its oral bioavailability a critical aspect for consistent and effective experimental outcomes.[5][6]

Q2: What are the known physicochemical properties of L-368,899?

A2: L-368,899 hydrochloride is highly soluble in both water and DMSO, up to 100 mM.[1][2] This high aqueous solubility suggests that poor dissolution is unlikely to be the primary factor limiting its oral absorption.



Property	Value	Source
Molecular Formula	C26H42N4O5S2 · HCl	[1]
Molecular Weight	591.2 g/mol (free base)	[1]
627.68 g/mol (hydrochloride salt)	[2]	
Solubility	Soluble to 100 mM in water and DMSO	[1][2]

Q3: What is the primary barrier to the oral bioavailability of L-368,899?

A3: The primary barrier appears to be extensive first-pass metabolism.[7][8] Studies in rats and dogs show that less than 10% of an administered dose is excreted unchanged.[7] The main route of elimination is through feces, primarily as metabolites.[7][8] This suggests that a significant portion of the drug is metabolized by the liver before it can reach systemic circulation.

Q4: How does the pharmacokinetics of L-368,899 vary between species and with different doses?

A4: L-368,899 exhibits non-linear pharmacokinetics, meaning that a proportional increase in dose does not lead to a proportional increase in plasma concentration.[7][8] This is likely due to the saturation of hepatic metabolism at higher doses.[7] Bioavailability has been shown to differ between species and even between sexes within the same species.[7][8]

Troubleshooting Guide

Problem 1: High variability in plasma concentrations of L-368,899 after oral administration.

- Possible Cause: Saturation of metabolic enzymes.
 - Troubleshooting Step: Conduct a dose-escalation study to characterize the dosedependency of L-368,899's pharmacokinetics. Analyze plasma concentrations at multiple time points to determine if Cmax and AUC increase proportionally with the dose.



- Possible Cause: Variability in first-pass metabolism.
 - Troubleshooting Step: Investigate the metabolic stability of L-368,899 in liver microsomes from the specific animal model being used. This can help quantify the intrinsic clearance and identify potential inter-individual differences in metabolic capacity.

Problem 2: Lower than expected in vivo efficacy despite demonstrating high in vitro potency.

- Possible Cause: Low oral bioavailability leading to sub-therapeutic plasma concentrations.
 - Troubleshooting Step: Determine the absolute oral bioavailability by comparing the AUC after oral administration with the AUC after intravenous administration. This will quantify the fraction of the drug that reaches systemic circulation.
- Possible Cause: Rapid metabolism to inactive metabolites.
 - Troubleshooting Step: Identify the major metabolites of L-368,899 in plasma and excreta
 using mass spectrometry. The primary breakdown product is known to be methionine
 sulfone, which is considered pharmacologically inactive.[6]

Problem 3: Difficulty translating findings from one animal model to another.

- Possible Cause: Species-specific differences in drug metabolism.
 - Troubleshooting Step: Compare the in vitro metabolism of L-368,899 using liver microsomes from different species (e.g., rat, dog, primate, human). This can help in selecting the most appropriate animal model for preclinical studies.

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of L-368,899 in rats and dogs.

Table 1: Oral Bioavailability of L-368,899



Species	Sex	Dose (mg/kg)	Oral Bioavailability (%)
Rat	Female	5	14
Rat	Male	5	18
Rat	Male	25	41
Dog	Female	5	17
Dog	Female	33	41
Data sourced from[7]			

Table 2: Pharmacokinetic Parameters of L-368,899 after Intravenous Administration

Species	Dose (mg/kg)	Half-life (t1/2) (hr)	Plasma Clearance (mL/min/kg)	Volume of Distribution (Vdss) (L/kg)
Rat	1, 2.5, 10	~2	23-36 (18 at 10 mg/kg in females)	2.0-2.6
Dog	1, 2.5, 10	~2	23-36	3.4-4.9
Data sourced				

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

- Objective: To determine the rate of metabolism of L-368,899 in liver microsomes.
- Materials:
 - o L-368,899



- Pooled liver microsomes from the target species
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching)
- LC-MS/MS system
- Procedure:
 - 1. Prepare a stock solution of L-368,899 in a suitable solvent (e.g., DMSO).
 - 2. Pre-warm the microsomal suspension in phosphate buffer at 37°C.
 - 3. Initiate the reaction by adding the NADPH regenerating system and L-368,899 (final concentration typically 1 μ M).
 - 4. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
 - 5. Centrifuge the samples to precipitate proteins.
 - 6. Analyze the supernatant for the remaining concentration of L-368,899 using a validated LC-MS/MS method.
 - 7. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

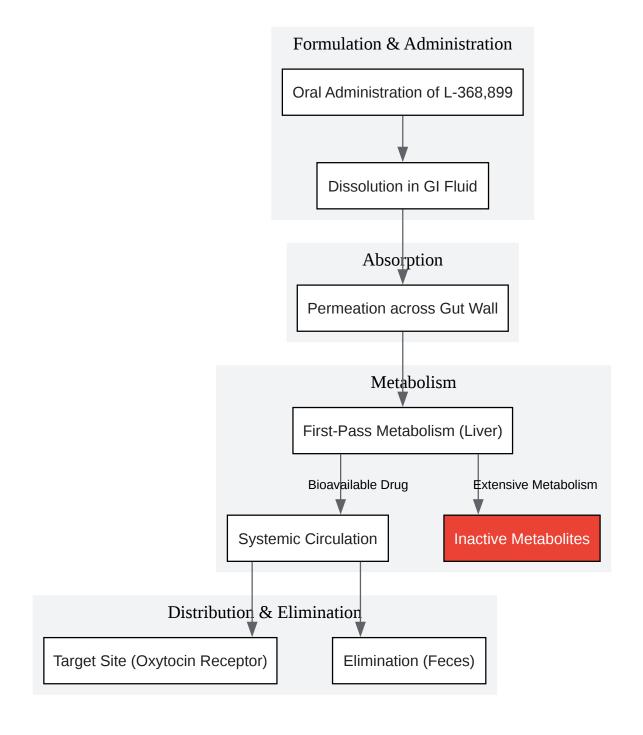
- Objective: To assess the intestinal permeability of L-368,899.
- Materials:
 - Caco-2 cells
 - Transwell inserts



- Hanks' Balanced Salt Solution (HBSS)
- L-368,899
- Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
- LC-MS/MS system
- Procedure:
 - 1. Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
 - 2. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
 - 3. Wash the cells with pre-warmed HBSS.
 - 4. Add L-368,899 solution to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.
 - 5. To assess B-to-A permeability (efflux), add L-368,899 to the basolateral side and fresh HBSS to the apical side.
 - 6. Incubate at 37°C with gentle shaking.
 - 7. At specified time points, collect samples from the receiver compartment and analyze the concentration of L-368,899 by LC-MS/MS.
 - 8. Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux transporters.

Visualizations



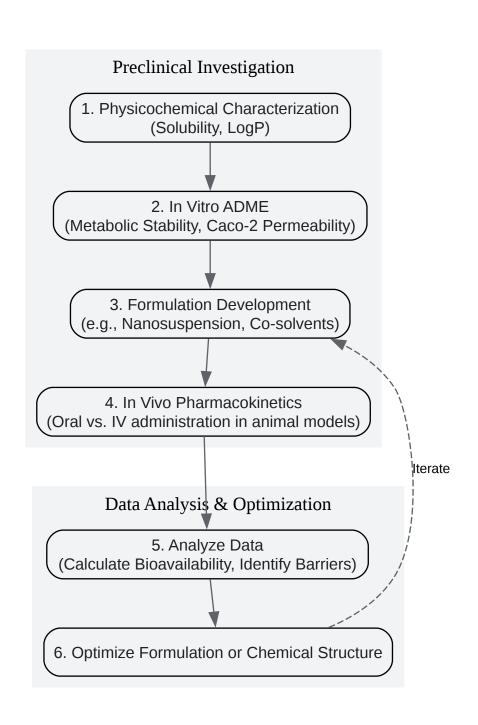


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Caption: Factors influencing the oral bioavailability of L-368,899.







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